Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate
Overview
Description
Preparation Methods
The synthesis of Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate typically involves the reaction of 4-dimethylaminophenyl isothiocyanate with methyl cyanoformate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano or thio groups, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: While not used directly in therapeutic applications, it serves as a tool in drug discovery and development.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism by which Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate exerts its effects involves its interaction with nucleophiles. The compound’s cyano and thio groups are reactive sites that can form covalent bonds with nucleophilic species, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate can be compared with similar compounds such as:
- Methyl (4-aminophenyl) cyanocarbonimido-dithioate
- Methyl (4-methylaminophenyl) cyanocarbonimido-dithioate
- Methyl (4-ethylaminophenyl) cyanocarbonimido-dithioate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the reactivity and applications of these compounds. This compound is unique due to its dimethylamino group, which can enhance its nucleophilicity and reactivity in certain chemical reactions .
Properties
IUPAC Name |
[[4-(dimethylamino)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-14(2)9-4-6-10(7-5-9)16-11(15-3)13-8-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGRZOSCXWTWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC(=NC#N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571666 | |
Record name | 4-(Dimethylamino)phenyl methyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100477-75-6 | |
Record name | 4-(Dimethylamino)phenyl methyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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